Cas no 851412-53-8 (N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound featuring a benzyl-substituted acetamide core linked to a modified indole moiety via a sulfanyl bridge. The 2-methylphenylmethyl group at the indole nitrogen enhances steric and electronic properties, potentially influencing binding affinity in biological systems. The sulfanylacetamide linkage offers versatility for further functionalization or conjugation. This compound may serve as a valuable intermediate in medicinal chemistry, particularly for targeting indole-related pathways, due to its hybrid structure combining benzyl, indole, and thioether functionalities. Its synthetic route allows for precise modifications, making it adaptable for structure-activity relationship studies in drug discovery or biochemical probe development.
N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide structure
851412-53-8 structure
Product name:N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide
CAS No:851412-53-8
MF:C25H24N2OS
Molecular Weight:400.535864830017
CID:6318836
PubChem ID:3413068

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide
    • N-benzyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
    • F0616-0196
    • AKOS024587802
    • N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
    • 851412-53-8
    • N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
    • インチ: 1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
    • InChIKey: DWXSLFHSOFVUJK-UHFFFAOYSA-N
    • SMILES: S(CC(NCC1C=CC=CC=1)=O)C1=CN(CC2C=CC=CC=2C)C2C=CC=CC=21

計算された属性

  • 精确分子量: 400.16093457g/mol
  • 同位素质量: 400.16093457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 521
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • XLogP3: 5.3

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0616-0196-10mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0616-0196-20μmol
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0616-0196-10μmol
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0616-0196-25mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0616-0196-100mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0616-0196-40mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0616-0196-15mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0616-0196-3mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0616-0196-5mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0616-0196-50mg
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
851412-53-8 90%+
50mg
$160.0 2023-05-17

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献

N-benzyl-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamideに関する追加情報

N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide (CAS No. 851412-53-8)

The compound N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide, identified by the CAS number 851412-53-8, is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific cellular pathways.

The molecular structure of this compound is characterized by a benzyl group attached to an acetamide moiety, which is further connected to a sulfur atom. This sulfur atom is bonded to an indole ring system, which itself is substituted with a methyl group at the 2-position of the phenyl ring. The indole moiety, a heterocyclic aromatic structure, is known for its versatility in organic chemistry and its ability to participate in various biochemical interactions. The presence of the benzyl and acetamide groups enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have employed strategies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct the indole core and functionalize it with the desired substituents. These methods not only improve the yield but also ensure high purity, which is crucial for subsequent biological evaluations.

In terms of biological activity, this compound has shown potential as a modulator of key enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Additionally, it has exhibited selectivity towards COX-2 over COX-1, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects.

Beyond its pharmacological applications, this compound has also been explored for its role in materials science. Its aromatic system and functional groups make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. Recent research has focused on incorporating this compound into polymer blends to enhance charge transport properties, paving the way for innovative applications in optoelectronics.

Moreover, computational studies have provided insights into the molecular interactions of this compound with target proteins. Using molecular docking simulations, researchers have identified key residues that contribute to its binding affinity. These findings are instrumental in guiding further optimization efforts to enhance both potency and selectivity.

In conclusion, N-Benzyl-2-({1-(2-Methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide (CAS No. 851412-53-8) represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methods and biological evaluations, positions it as a valuable tool in both academic research and industrial development.

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